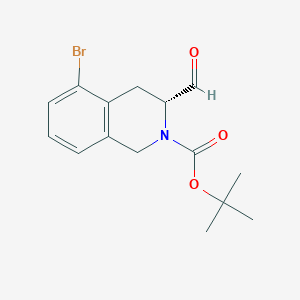
(3-Methylazetidin-3-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylazetidin-3-yl)methanethiol is a chemical compound with a unique structure that includes a four-membered azetidine ring substituted with a methyl group and a methanethiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylazetidin-3-yl)methanethiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloropropylamine with sodium hydrosulfide, which leads to the formation of the azetidine ring and the introduction of the thiol group. The reaction conditions often require a solvent such as ethanol and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylazetidin-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve polar solvents and catalysts to facilitate the reaction.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted azetidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Methylazetidin-3-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Methylazetidin-3-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the azetidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and therapeutic actions.
Comparación Con Compuestos Similares
Similar Compounds
(3-Methylazetidin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(3-Methylazetidin-3-yl)methanamine: Contains an amine group instead of a thiol group.
Uniqueness
(3-Methylazetidin-3-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for specific interactions with proteins and other biomolecules, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H11NS |
|---|---|
Peso molecular |
117.22 g/mol |
Nombre IUPAC |
(3-methylazetidin-3-yl)methanethiol |
InChI |
InChI=1S/C5H11NS/c1-5(4-7)2-6-3-5/h6-7H,2-4H2,1H3 |
Clave InChI |
DTAIBSNKKWCDOW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC1)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)

![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14914191.png)







![N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14914248.png)
![2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14914249.png)

